molecular formula C6H15ClN2 B1344339 2-Ethyl piperazine hydrochloride CAS No. 259808-09-8

2-Ethyl piperazine hydrochloride

Cat. No.: B1344339
CAS No.: 259808-09-8
M. Wt: 150.65 g/mol
InChI Key: MZIHMYOOFAOMJA-UHFFFAOYSA-N
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Description

2-Ethyl piperazine hydrochloride is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl piperazine hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, sulfonium salts, and various aldehydes . Reaction conditions often involve mild temperatures and the use of organic solvents such as dichlorobenzene .

Major Products: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

2-Ethyl piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl piperazine hydrochloride involves its interaction with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-ethylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIHMYOOFAOMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627684
Record name 2-Ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259808-09-8
Record name 2-Ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, concentrated hydrochloric acid (6 ml) and palladium hydroxide (1.1 g) were added to solution (600 ml) of 1,4-dibenzyl-2-ethenylpiperazine (10.9 g)in ethanol, followed by stirring for 12 hours under a hydrogen gas stream of 1 atmospheric pressure. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The resulting residue was solidified using methylene chloride—diethyl ether, followed by washing with diethyl ether. The resulting solid was dried under reduced pressure, whereby the title compound (6.516 g) was obtained as a brown solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
1,4-dibenzyl-2-ethenylpiperazine
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

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